6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione
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Overview
Description
6-HYDROXYIMINO-6,7-DIHYDRO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE is a complex organic compound with the molecular formula C6H6S5. It belongs to the class of heterocyclic compounds containing sulfur atoms. This compound is known for its unique structure, which includes a dithiolo and dithiepine ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXYIMINO-6,7-DIHYDRO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE typically involves the reaction of dithiomalondianilide with various reagents under controlled conditions. One common method includes the use of aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine . The reaction conditions often require cooling and the use of solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXYIMINO-6,7-DIHYDRO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
6-HYDROXYIMINO-6,7-DIHYDRO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action for 6-HYDROXYIMINO-6,7-DIHYDRO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt normal biological processes or enhance certain chemical reactions. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interact with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione: Shares a similar ring structure but lacks the hydroxyimino group.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Contains a dithiolo ring but has different substituents and applications.
Uniqueness
The uniqueness of 6-HYDROXYIMINO-6,7-DIHYDRO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE lies in its hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H5NOS5 |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
6-hydroxyimino-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione |
InChI |
InChI=1S/C6H5NOS5/c8-7-3-1-10-4-5(11-2-3)13-6(9)12-4/h8H,1-2H2 |
InChI Key |
BLDUVAZGBWBJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)CSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
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